molecular formula C7H12O B14687880 4-Methoxy-4-methylpent-2-yne CAS No. 24642-05-5

4-Methoxy-4-methylpent-2-yne

Cat. No.: B14687880
CAS No.: 24642-05-5
M. Wt: 112.17 g/mol
InChI Key: OWIHGBPMYWUJCG-UHFFFAOYSA-N
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Description

4-Methoxy-4-methylpent-2-yne is an organic compound with the molecular formula C6H10O. It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a methoxy group (-OCH3) and a methyl group (-CH3) attached to the same carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-methylpent-2-yne can be achieved through various methods. One common approach involves the reaction of propyne with isopropyl bromide in the presence of a strong base such as sodium amide (NaNH2). The base abstracts a proton from propyne, generating a nucleophilic acetylide ion, which then undergoes nucleophilic substitution with isopropyl bromide to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of specialized reactors and purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-methylpent-2-yne undergoes various chemical reactions, including:

    Addition Reactions: The compound can react with halogens (e.g., bromine) or hydrogen halides (e.g., HCl, HBr) to form addition products.

    Oxidation and Reduction: The triple bond in the compound can be reduced to a double or single bond using hydrogenation reactions. Conversely, oxidation reactions can convert the compound into various oxygenated derivatives.

    Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different ethers or alcohols.

Common Reagents and Conditions

    Halogenation: Bromine (Br2) or chlorine (Cl2) in an inert solvent like dichloromethane.

    Hydrogenation: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3) for oxidative cleavage.

Major Products Formed

    Dibromo Derivatives: Formed from halogenation reactions.

    Hydrogenated Products: Alkenes or alkanes formed from hydrogenation.

    Oxygenated Derivatives: Alcohols, ketones, or carboxylic acids formed from oxidation.

Scientific Research Applications

4-Methoxy-4-methylpent-2-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-4-methylpent-2-yne involves its interaction with various molecular targets and pathways. The compound’s triple bond and functional groups allow it to participate in a range of chemical reactions, influencing biological systems. For example, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The methoxy group can also enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-4-methylpent-2-yne is unique due to the presence of both a methoxy group and a methyl group on the same carbon atom, which imparts distinct chemical and physical properties

Properties

CAS No.

24642-05-5

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

4-methoxy-4-methylpent-2-yne

InChI

InChI=1S/C7H12O/c1-5-6-7(2,3)8-4/h1-4H3

InChI Key

OWIHGBPMYWUJCG-UHFFFAOYSA-N

Canonical SMILES

CC#CC(C)(C)OC

Origin of Product

United States

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